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Compound of Interest

Compound Name: 1,4-Dioxa-7-azaspiro[4.4]nonane

Cat. No.: B085628 Get Quote

This guide provides a comparative analysis of the ¹H NMR spectra of two spirocyclic ketals:

1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane. While the primary compound

of interest, 1,4-Dioxa-7-azaspiro[4.4]nonane, lacks publicly available detailed spectral data,

the analysis of these close analogs offers valuable insights into the interpretation of the NMR

spectra of this class of compounds. This information is crucial for researchers, scientists, and

drug development professionals working with spirocyclic scaffolds.

¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for 1,4-Dioxaspiro[4.4]nonane and

1,4-Dioxa-8-azaspiro[4.5]decane. The data is presented to facilitate a clear comparison of

chemical shifts (δ), multiplicities, and coupling constants (J).
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1,4-

Dioxaspiro[4.4]n

onane

H6, H7, H8, H9

(cyclopentane

ring)

~1.70 m -

H2, H3

(dioxolane ring)
~3.90 s -

1,4-Dioxa-8-

azaspiro[4.5]dec

ane

H6, H10

(piperidine ring,

axial)

~1.85 t 5.7

H7, H9

(piperidine ring,

equatorial)

~3.00 t 5.7

H2, H3

(dioxolane ring)
~3.95 s -

NH ~1.95 s (broad) -

Note: The spectral data for 1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane is

based on typical values found in spectral databases and may vary slightly depending on the

solvent and experimental conditions. The assignments are based on established principles of

NMR spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic

molecule.

1. Sample Preparation:

Accurately weigh 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the

compound.

Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR

tube.

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

depth gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans,

acquisition time, relaxation delay). A standard experiment involves a 90° pulse and detection

of the free induction decay (FID).

Process the acquired FID by applying a Fourier transform, phasing the spectrum, and

correcting the baseline.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS, at 0 ppm).

Integrate the signals to determine the relative ratios of the different types of protons.
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The following diagrams, generated using Graphviz, illustrate the chemical structures and a

hypothetical COSY (Correlation Spectroscopy) connectivity map for 1,4-Dioxa-7-
azaspiro[4.4]nonane. COSY is a 2D NMR technique that shows which protons are coupled to

each other, typically those on adjacent carbon atoms.
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Caption: Chemical structure of 1,4-Dioxa-7-azaspiro[4.4]nonane.
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Caption: Hypothetical COSY connectivity for 1,4-Dioxa-7-azaspiro[4.4]nonane.

In a hypothetical ¹H-¹H COSY spectrum of 1,4-Dioxa-7-azaspiro[4.4]nonane, cross-peaks

would be expected between the protons on adjacent carbons in the pyrrolidine ring (H6 with

H9, and H8 with H9). Similarly, the protons on the dioxolane ring (H2 and H3) would show a

correlation. The NH proton may or may not show coupling depending on the solvent and its

rate of exchange. This type of 2D NMR experiment is invaluable for unambiguously assigning

proton signals in complex molecules.

To cite this document: BenchChem. [Comparative Analysis of Spirocyclic Ketal 1H NMR
Spectra: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085628#1h-nmr-spectrum-of-1-4-dioxa-7-azaspiro-4-
4-nonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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